Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate
Brand Name: Vulcanchem
CAS No.: 1998216-45-7
VCID: VC7170768
InChI: InChI=1S/C14H25NO5/c1-5-19-11(17)8-15(9-14(10-16)6-7-14)12(18)20-13(2,3)4/h16H,5-10H2,1-4H3
SMILES: CCOC(=O)CN(CC1(CC1)CO)C(=O)OC(C)(C)C
Molecular Formula: C14H25NO5
Molecular Weight: 287.356

Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate

CAS No.: 1998216-45-7

Cat. No.: VC7170768

Molecular Formula: C14H25NO5

Molecular Weight: 287.356

* For research use only. Not for human or veterinary use.

Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate - 1998216-45-7

Specification

CAS No. 1998216-45-7
Molecular Formula C14H25NO5
Molecular Weight 287.356
IUPAC Name ethyl 2-[[1-(hydroxymethyl)cyclopropyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
Standard InChI InChI=1S/C14H25NO5/c1-5-19-11(17)8-15(9-14(10-16)6-7-14)12(18)20-13(2,3)4/h16H,5-10H2,1-4H3
Standard InChI Key JPHWOYBNHVFMTO-UHFFFAOYSA-N
SMILES CCOC(=O)CN(CC1(CC1)CO)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three critical motifs:

  • A cyclopropane ring substituted with a hydroxymethyl group, introducing steric strain and conformational rigidity.

  • A tert-butoxycarbonyl (Boc) group, a widely used amine-protecting group in peptide synthesis.

  • An ethyl ester moiety, which enhances solubility in organic solvents and facilitates hydrolysis under basic conditions .

The interplay of these groups creates a molecule with distinct reactivity. For instance, the Boc group shields the amine during multi-step syntheses, while the cyclopropane’s angle strain may influence ring-opening reactions or serve as a conformational constraint in drug design .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number1998216-45-7
Molecular FormulaC14H25NO5\text{C}_{14}\text{H}_{25}\text{NO}_5
Molar Mass287.352 g/mol
Storage Conditions-20°C
Discontinued StatusYes (as of 2019)

Synthetic Pathways and Mechanistic Insights

Synthesis of the Core Structure

While explicit protocols for this compound are scarce, analogous syntheses suggest a multi-step approach:

  • Cyclopropanation: Formation of the 1-(hydroxymethyl)cyclopropylmethyl group via [2+1] cycloaddition between a diene and a carbene precursor.

  • Amine Protection: Introduction of the Boc group using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions.

  • Esterification: Coupling of the protected amine with ethyl chloroacetate to yield the final product .

A related aldol condensation study (ethyl 3-[t-butoxycarbonyl(methyl)amino]propionate with benzaldehyde) demonstrated the role of Boc groups in stabilizing intermediates during cyclization reactions, forming tetrahydro-1,3-oxazin-2-ones . This underscores the Boc group’s utility in directing regioselectivity and mitigating side reactions.

Stability and Reactivity

The compound’s storage at -20°C implies sensitivity to thermal decomposition or hydrolysis. The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid), while the ester is susceptible to saponification in alkaline environments. Such traits necessitate careful handling in synthetic workflows.

Applications in Organic Chemistry

Peptide and Prodrug Synthesis

The Boc-protected amine and ester functionalities position this compound as a potential precursor in:

  • Peptide coupling: Serving as a masked amino acid derivative for solid-phase synthesis.

  • Prodrug development: Ester hydrolysis in vivo could release active carboxylic acid drugs, leveraging the cyclopropane’s metabolic stability .

Stereochemical Studies

The cyclopropane’s rigid geometry makes it a candidate for studying stereoelectronic effects in reaction mechanisms. For example, the threo and erythro diastereomers of similar Boc-protected compounds exhibit divergent reactivity under mesylation, leading to oxazinones or mesylate derivatives .

Discontinuation and Alternatives

Table 2: Comparison with Related Compounds

CompoundCASMolecular FormulaKey Differences
Ethyl 2-((tert-butoxycarbonyl)...acetate1998216-45-7C14H25NO5\text{C}_{14}\text{H}_{25}\text{NO}_5Cyclopropane ring, hydroxymethyl
Ethyl 2-((2-((Boc)amino)ethyl)amino)acetate72648-80-7C11H22N2O4\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}_4Linear ethylamine chain

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